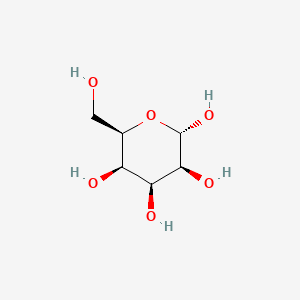

alpha-D-Talopyranose

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-URLGYRAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015882 | |

| Record name | alpha-D-Talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7282-81-7 | |

| Record name | α-D-Talopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7282-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Talopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-talopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Architecture of alpha-D-Talopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and physicochemical properties of alpha-D-Talopyranose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose. As a rare aldohexose, understanding its precise molecular structure is crucial for applications in glycobiology, medicinal chemistry, and drug discovery, where stereochemical nuances dictate biological activity.

Physicochemical and Computed Properties

This compound is a monosaccharide characterized by the molecular formula C₆H₁₂O₆.[1][2][3] Its properties have been defined through both experimental and computational methods, which are summarized below.

| Property | Value | Reference(s) |

| Identifier Information | ||

| IUPAC Name | (2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

| CAS Number | 7282-81-7 | [2] |

| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |

| Molecular Weight | 180.158 g/mol | [2] |

| Exact Mass | 180.06338810 Da | [2] |

| Computed Properties | ||

| pKa | 12.12 ± 0.70 | [3] |

| XLogP3 | -2.6 | [2] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 110 Ų | [3] |

| Complexity | 151 | [2] |

| Density | 1.732 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 410.8 ± 45.0 °C at 760 mmHg (Predicted) | [2] |

Molecular Structure and Conformation

The structure of this compound is defined by its six-membered pyranose ring and the specific stereochemical arrangement of its hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents.

Haworth Projection

The Haworth projection provides a two-dimensional representation of the cyclic pyranose structure. For D-sugars, the -CH₂OH group at the C5 position is oriented above the plane of the ring. In this compound, the anomeric hydroxyl group at C1 is positioned on the opposite side of the ring from the C5 substituent (i.e., pointing down). The orientations of the remaining hydroxyl groups are as follows:

-

C1 (Anomeric Carbon): The alpha (α) configuration places the hydroxyl group in the axial position, pointing downwards in the Haworth projection.

-

C2: The hydroxyl group is oriented upwards.

-

C3: The hydroxyl group is oriented downwards.

-

C4: The hydroxyl group is oriented upwards.

-

C5: The hydroxymethyl (-CH₂OH) group is oriented upwards, characteristic of a D-sugar.

Chair Conformation

The six-membered pyranose ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. For most D-aldohexopyranoses, the ⁴C₁ conformation (where C4 is above and C1 is below the plane of the ring) is the most stable. In the ⁴C₁ chair conformation of this compound, the substituents occupy the following positions:

-

C1: -OH group is axial .

-

C2: -OH group is axial .

-

C3: -OH group is equatorial .

-

C4: -OH group is axial .

-

C5: -CH₂OH group is equatorial .

This conformation is notable for having three axial hydroxyl groups at positions C1, C2, and C4. This arrangement leads to significant 1,3-diaxial interactions, rendering this compound less stable than other aldohexoses like D-glucose, where all non-hydrogen substituents can occupy equatorial positions in the beta anomer. Studies on halogenated D-talose analogues confirm that they adopt a standard ⁴C₁-like conformation in both solution and the solid state.[4]

Caption: ⁴C₁ chair conformation of this compound.

Experimental Protocols

The synthesis and structural characterization of this compound and its derivatives are critical for their study and application. Below are summaries of relevant experimental methodologies.

Example Synthetic Protocol: Conversion of D-Galactose to D-Talose

D-talose, being a rare sugar, is often synthesized from more abundant monosaccharides. One established method involves the epimerization of D-galactose at the C2 position.[5]

Logical Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of D-Talose from D-Galactose.

Detailed Methodology Summary:

-

Protection: D-galactose is fully acetylated to protect all hydroxyl groups, yielding β-D-galactose pentaacetate.

-

Key Inversion Step: The equatorial 2-OH group of the protected galactose derivative is inverted to the axial position via an SN2 reaction. This is the key step that transforms the galacto- configuration to the talo- configuration at C2.

-

Deprotection: The protecting groups (e.g., acetates) are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield D-talose.

-

Purification: The final product is purified using techniques such as column chromatography or crystallization.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for unambiguously determining the structure and conformation of carbohydrates in solution.[6][7]

Experimental Procedure Outline:

-

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O), in a standard 5 mm NMR tube. A chemical shift reference standard may be added.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D ¹H NMR: This experiment provides information on the chemical shift and coupling constants of all hydrogen atoms. The anomeric proton (H1) of this compound typically resonates at a distinct downfield chemical shift. The small coupling constant (³J(H1,H2)) is indicative of the axial-equatorial relationship between H1 and H2, confirming the alpha anomeric configuration.

-

1D ¹³C NMR: This experiment identifies the chemical shifts of the six carbon atoms in the molecule.

-

2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the tracing of the proton connectivity network from H1 through H2, H3, H4, to H5 and the H6 protons of the hydroxymethyl group.[7]

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum.[7]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, helping to confirm the overall structure and assignments.

-

-

Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks from the 2D spectra are analyzed to assign all signals and confirm the pyranose ring form, the alpha anomeric configuration, and the relative stereochemistry of the substituents. The magnitudes of the vicinal proton-proton coupling constants (³JHH) are particularly useful for determining the dihedral angles between protons and thus confirming the chair conformation and the axial/equatorial positions of the substituents.[8]

References

- 1. This compound | C6H12O6 | CID 81696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of alpha-D-Talopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of alpha-D-Talopyranose, a rare aldohexose monosaccharide. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, glycobiology, and drug discovery.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol [1]. It is a stereoisomer of glucose and other hexoses, with the alpha anomer having the hydroxyl group at the anomeric carbon (C1) in the axial position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 133-135 °C | |

| Boiling Point (Predicted) | 410.8 ± 45.0 °C at 760 mmHg | [2][3] |

| pKa (Predicted) | 12.12 ± 0.70 | [2][3][4] |

| Solubility | Moderate in water | [5] |

| Density (Predicted) | 1.732 ± 0.06 g/cm³ | [2][3] |

| LogP (Predicted) | -3.22 | [2] |

| Hydrogen Bond Donors | 5 | [1][2] |

| Hydrogen Bond Acceptors | 6 | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key chemical properties of monosaccharides like this compound are outlined below. These are generalized protocols and may require optimization for specific experimental conditions.

Determination of Melting Point

The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the crystalline this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point. For a pure compound, the melting range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or by gravimetric analysis after evaporating the solvent.

Determination of Acid Dissociation Constant (pKa)

The pKa of a sugar like this compound can be determined by potentiometric titration.

Methodology:

-

A solution of this compound of known concentration is prepared in deionized water.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the sugar solution.

-

The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the sugar molecules have been deprotonated.

Biochemical Pathway

This compound can be enzymatically synthesized from D-galactose. This bioconversion is of interest for the production of this rare sugar.

Caption: Enzymatic conversion of D-galactose to this compound.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key chemical properties of this compound.

Caption: Workflow for determining chemical properties of this compound.

References

α-D-Talopyranose: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Talopyranose, a rare aldohexose, is an epimer of D-galactose and D-mannose. While not as abundant as common monosaccharides like glucose, its unique stereochemistry imparts distinct physical and chemical properties that are of growing interest in glycobiology and drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, details established and adaptable methodologies for its isolation and analysis, and explores its limited but emerging biological significance. The content is structured to provide researchers with the foundational knowledge required to investigate this intriguing monosaccharide further.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, primarily within complex polysaccharides of plants and bacteria. Quantitative data on its abundance is scarce in publicly available literature, representing a significant knowledge gap and an opportunity for future research.

Table 1: Documented Natural Sources of this compound

| Kingdom | Species/Source | Form of Occurrence | Citation |

| Plantae | Camellia sinensis (Tea Plant) | Component of polysaccharides | [1] |

| Plantae | Humulus lupulus (Hops) | Component of polysaccharides | [1] |

| Bacteria | Various Species | Component of bacterial polysaccharides, particularly exopolysaccharides (EPS) | [2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for designing effective isolation, purification, and analytical protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| C2 Configuration | -OH (axial) | Differentiates it from D-galactose and D-glucose. |

| C4 Configuration | -OH (axial) | Differentiates it from D-glucose. |

| Melting Point | ~133 °C | [2] |

| Specific Rotation ([α]D) | +68.8° (c=1, H₂O) | |

| Solubility | Soluble in water |

Experimental Protocols

Direct experimental protocols for the isolation and quantification of this compound are not extensively documented. However, established methodologies for the analysis of monosaccharides from plant and bacterial sources can be adapted.

General Protocol for Isolation and Analysis from Plant Material

This protocol outlines a general workflow for the extraction, hydrolysis, and analysis of monosaccharides, including this compound, from plant sources like Camellia sinensis or Humulus lupulus.

3.1.1. Materials and Reagents

-

Dried and ground plant material

-

Ethanol (80%)

-

Sulfuric acid (72% and 2 M)

-

Internal standard (e.g., myo-inositol)

-

Derivatization agents (e.g., hydroxylamine hydrochloride, acetic anhydride, 1-methylimidazole for GC-MS; 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC)

-

Monosaccharide standards (including D-talose)

-

Deionized water

-

Solvents for chromatography (e.g., acetonitrile, ethyl acetate)

3.1.2. Experimental Workflow

-

Extraction of Polysaccharides:

-

Extract the dried plant material with 80% ethanol to remove lipids and other small molecules.

-

The remaining solid residue contains the polysaccharides.

-

-

Acid Hydrolysis:

-

Treat the polysaccharide-rich residue with 72% sulfuric acid at room temperature for 1 hour.

-

Dilute the mixture with deionized water to a final acid concentration of 2 M.

-

Heat the mixture at 100°C for 3 hours to hydrolyze the polysaccharides into their constituent monosaccharides.

-

Neutralize the hydrolysate with barium carbonate or a suitable base.

-

Centrifuge to remove the precipitate.

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the supernatant to dryness.

-

Add an internal standard.

-

Perform a two-step derivatization: oximation followed by acetylation to form alditol acetates. This is a common method for analyzing neutral sugars.[3]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

Use a suitable column (e.g., a capillary column with a polar stationary phase) and temperature program to separate the monosaccharide derivatives.

-

Identify the peak corresponding to the D-talose derivative by comparing its retention time and mass spectrum with that of a derivatized D-talose standard.

-

Quantify the amount of D-talose relative to the internal standard.

-

Caption: Proposed biosynthetic pathway of GDP-6-deoxy-D-talose.

-

Growth Inhibition: Studies have shown that D-talose can inhibit the growth of certain organisms, such as the nematode Caenorhabditis elegans. [4]The mechanism behind this inhibition is not fully understood but suggests that D-talose may interfere with essential metabolic pathways.

-

Potential Therapeutic Applications: The unique structure of talose makes it a candidate for the development of novel therapeutics. For instance, talose-containing molecules could act as mimetics of other sugars and potentially inhibit enzymes involved in carbohydrate metabolism or recognition.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Quantitative Analysis: Developing and applying robust analytical methods to accurately quantify the abundance of this compound in its natural sources.

-

Isolation and Characterization: Establishing efficient protocols for the isolation of pure this compound from natural sources to enable further biological testing.

-

Elucidation of Biological Roles: Investigating the specific roles of this compound in the organisms in which it is found and exploring its potential effects on mammalian cells and systems.

-

Enzymatic Synthesis: Exploring enzymatic or chemo-enzymatic methods for the synthesis of this compound and its derivatives to facilitate further research.

Conclusion

This compound remains a relatively unexplored monosaccharide with a confirmed presence in select plant and bacterial species. While challenges remain in its quantification and isolation from natural sources, the adaptation of existing analytical techniques provides a clear path forward. The limited but intriguing biological activities of D-talose suggest that this compound and its derivatives are promising candidates for future investigations in the fields of glycobiology, microbiology, and drug discovery. This guide provides a foundational resource for researchers embarking on the study of this rare but potentially significant sugar.

References

Conformational Analysis of α-D-Talopyranose Chair Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of α-D-talopyranose, with a specific focus on its two primary chair conformations: ⁴C₁ and ¹C₄. While α-D-talopyranose is a critical component in various biological contexts, a detailed quantitative analysis of its conformational preferences is not as widely documented as that of its more common epimers. This document synthesizes established principles of carbohydrate stereochemistry, presents detailed experimental and computational methodologies for such analyses, and offers a reasoned estimation of the conformational equilibrium based on available data for related structures. This guide is intended to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development, providing both a foundational understanding and practical protocols for investigating the conformational behavior of this important monosaccharide.

Introduction to the Conformational Landscape of α-D-Talopyranose

The biological function and reactivity of carbohydrates are intrinsically linked to their three-dimensional structure. For pyranose rings, the most stable conformations are typically the two chair forms, designated as ⁴C₁ and ¹C₄. The equilibrium between these two conformers is dictated by a delicate balance of steric and stereoelectronic effects, including 1,3-diaxial interactions, the anomeric effect, and intramolecular hydrogen bonding.

α-D-Talopyranose presents a unique stereochemical arrangement with axial hydroxyl groups at C2 and C4, and an equatorial hydroxyl group at C3 in the ⁴C₁ conformation. This arrangement leads to significant syn-axial interactions, which are expected to influence the conformational equilibrium. Understanding the relative populations of the ⁴C₁ and ¹C₄ conformers is crucial for predicting its interactions with enzymes, receptors, and other biomolecules.

Quantitative Conformational Analysis

Precise experimental or computational data on the relative free energies and equilibrium populations of the ⁴C₁ and ¹C₄ chair forms of α-D-Talopyranose in solution are not extensively reported in the literature. However, based on the principles of conformational analysis and data from related aldohexoses, a qualitative and estimated quantitative picture can be drawn.

In the ⁴C₁ conformation of α-D-talopyranose, the hydroxyl groups at positions 1, 3, and 5, as well as the hydroxymethyl group at C5, are in equatorial positions, while the hydroxyl groups at C2 and C4 are axial. The ¹C₄ conformation, conversely, places the C2 and C4 hydroxyls in equatorial positions and the C1, C3, and C5 substituents in axial positions. The significant 1,3-diaxial interactions between the hydroxyl groups at C2 and C4 in the ⁴C₁ form are a major destabilizing factor. Conversely, the ¹C₄ form, while relieving these specific interactions, introduces other axial substituents. Solid-state studies have indicated that α-D-talopyranose can adopt a ⁴C₁-like conformation[1]. However, the conformational landscape in solution is likely to be more complex.

Table 1: Estimated Relative Free Energies and Populations of α-D-Talopyranose Chair Conformations in Aqueous Solution

| Conformer | Estimated Relative Free Energy (kcal/mol) | Estimated Population (%) | Key Destabilizing Interactions |

| ⁴C₁ | 0.0 (Reference) | >90% (Estimated) | 1,3-diaxial OH-OH at C2-C4 |

| ¹C₄ | > 2.0 (Estimated) | <10% (Estimated) | Multiple axial substituents (OH at C1, C3, C5) |

Note: The values presented in this table are estimations based on the conformational analysis of related monosaccharides and the known destabilizing effects of axial substituents. Experimental and computational verification is required for precise quantification.

Experimental Protocols for Conformational Analysis

The primary experimental technique for elucidating the conformational equilibrium of carbohydrates in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Objective: To determine the relative populations of the ⁴C₁ and ¹C₄ conformers by measuring vicinal proton-proton coupling constants (³JHH).

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of α-D-talopyranose in a suitable deuterated solvent (e.g., D₂O) to a concentration of 10-20 mg/mL.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥ 500 MHz).

-

To aid in signal assignment, acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). .

-

-

Spectral Analysis:

-

Assign all proton resonances to their respective positions on the pyranose ring using the 2D NMR data.

-

Extract the values of the vicinal ³JHH coupling constants for all coupled protons, particularly those between ring protons (H1-H2, H2-H3, H3-H4, H4-H5).

-

-

Conformational Population Calculation:

-

The observed coupling constant (Jobs) is a population-weighted average of the coupling constants in the two chair forms: Jobs = x(⁴C₁) * J(⁴C₁) + x(¹C₄) * J(¹C₄), where x is the mole fraction and J is the coupling constant for a given conformation.

-

The Karplus equation and its modifications relate the dihedral angle between two vicinal protons to the magnitude of their coupling constant. For a typical trans-diaxial arrangement in a ⁴C₁ chair (dihedral angle ≈ 180°), J is large (8-10 Hz), while for axial-equatorial or equatorial-equatorial arrangements (dihedral angles ≈ 60°), J is small (1-4 Hz).

-

By using theoretical values for J(⁴C₁) and J(¹C₄) (often derived from computational models), the relative populations of the two chair forms can be calculated.

-

Computational Protocols for Conformational Analysis

Computational chemistry provides powerful tools to model and quantify the conformational preferences of carbohydrates.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

Objective: To calculate the relative free energies of the ⁴C₁ and ¹C₄ conformers and to simulate their dynamic behavior in solution.

Methodology:

-

Structure Building: Generate the initial 3D structures of the ⁴C₁ and ¹C₄ conformations of α-D-talopyranose using a molecular builder.

-

Force Field Selection: Choose a carbohydrate-specific force field, such as GLYCAM or CHARMM36, which has been parameterized to accurately model the interactions within sugars.

-

Energy Minimization: Perform energy minimization on both conformers in a vacuum and in a simulated solvent environment (e.g., using a TIP3P water model) to find the nearest local energy minima.

-

Molecular Dynamics Simulation:

-

Solvate each minimized conformer in a periodic box of water molecules.

-

Perform a molecular dynamics simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow for conformational sampling.

-

The simulation should be run under constant temperature and pressure (NPT ensemble) to mimic experimental conditions.

-

-

Data Analysis:

-

Calculate the potential energy of the system over the course of the simulation.

-

Analyze the trajectory to determine the population of each conformer.

-

The relative free energy (ΔG) can be calculated from the populations using the equation: ΔG = -RT ln(Keq), where Keq is the equilibrium constant (ratio of populations).

-

Quantum Mechanics (QM)

Objective: To obtain highly accurate single-point energies of the conformers.

Methodology:

-

Geometry Optimization: Optimize the geometries of the ⁴C₁ and ¹C₄ conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

-

Single-Point Energy Calculation: Perform a higher-level single-point energy calculation on the optimized geometries to obtain more accurate relative energies.

-

Solvation Modeling: Implicit solvation models (e.g., PCM, SMD) can be used to approximate the effect of the solvent on the relative energies of the conformers.

Visualizing Conformational Relationships

Diagrams are essential for visualizing the relationships between different conformations and the workflows used to study them.

Caption: Equilibrium between the ⁴C₁ and ¹C₄ chair conformations of α-D-Talopyranose.

Caption: A generalized workflow for the conformational analysis of α-D-Talopyranose.

Conclusion

The conformational analysis of α-D-talopyranose is a nuanced area of study that requires a synergistic approach combining experimental and computational methods. While precise quantitative data for its chair form equilibrium remains an area for further investigation, this guide provides a robust framework for approaching this problem. The methodologies detailed herein, from NMR spectroscopy to molecular dynamics simulations, offer the tools necessary to elucidate the conformational landscape of this and other complex carbohydrates. A deeper understanding of the conformational preferences of α-D-talopyranose will undoubtedly contribute to advancements in the rational design of carbohydrate-based therapeutics and diagnostics.

References

Navigating the Stereochemical Landscape of D-Talose and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry and chirality of D-talose and its isomers. D-talose, an aldohexose, presents a unique stereochemical arrangement that influences its biological activity and makes it a molecule of interest in glycobiology and drug discovery. Understanding the subtle yet critical differences between its various isomers is paramount for researchers in these fields. This document details the structural relationships, chiral properties, and experimental methodologies used to characterize these fascinating monosaccharides.

Stereochemical Configuration and Chirality of D-Talose

D-Talose is a C2 epimer of D-galactose and a C4 epimer of D-mannose. As an aldohexose, it possesses four chiral centers (C2, C3, C4, and C5), giving rise to a total of 24 = 16 possible stereoisomers (eight D/L pairs). The "D" designation in D-talose refers to the configuration of the chiral center furthest from the carbonyl group (C5), where the hydroxyl group is positioned on the right in the Fischer projection.

The specific arrangement of the hydroxyl groups at each chiral center dictates the unique properties and biological functions of each isomer. The chirality of each carbon center in D-talose, based on the Cahn-Ingold-Prelog priority rules, is as follows:

-

C2: R

-

C3: S

-

C4: S

-

C5: R

Below is the Fischer projection of D-talose, illustrating the spatial orientation of its hydroxyl groups.

Caption: Fischer Projection of D-Talose.

Key Isomers of D-Talose

The isomeric landscape of D-talose includes its enantiomer, diastereomers (including epimers), and anomers. Understanding the relationships between these isomers is crucial for interpreting experimental data and predicting their behavior in biological systems.

Enantiomer: L-Talose

L-Talose is the non-superimposable mirror image of D-talose. All chiral centers in L-talose have the opposite configuration to those in D-talose. Enantiomers share the same physical properties, such as melting point and boiling point, but exhibit opposite optical activity.

Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images of each other. Epimers are a specific type of diastereomer that differ in configuration at only one chiral center. Key epimers of D-talose include:

-

D-Galactose: The C2 epimer of D-talose.

-

D-Idose: A C3 epimer of D-talose.

-

D-Gulose: The C4 epimer of D-talose.

Anomers: α-D-Talose and β-D-Talose

In solution, D-talose exists predominantly in cyclic pyranose forms. The formation of the cyclic hemiacetal at the anomeric carbon (C1) creates a new chiral center, leading to two diastereomeric forms known as anomers: α-D-talose and β-D-talose. These anomers are in equilibrium with the open-chain form and with each other, a phenomenon known as mutarotation.[1][2][3] The equilibrium mixture in water results in a characteristic specific rotation.[1]

Quantitative Data: Specific Rotation of Talose Isomers

Specific rotation is a fundamental property used to characterize chiral molecules. It is the angle to which a plane-polarized light is rotated by a solution of a compound at a specific concentration and path length. The sign and magnitude of the specific rotation are unique to each stereoisomer.

| Isomer | Specific Rotation [α]D (degrees) | Relationship to D-Talose |

| α-D-Talose | +68.0[1] | Anomer |

| β-D-Talose | +13.2[1] | Anomer |

| D-Talose (equilibrium) | +20.8 (initial) -> +25.2 (final)[4] | Mixture of anomers |

| L-Talose (inferred) | -25.2 | Enantiomer |

| D-Galactose (equilibrium) | +80.2 | C2 Epimer |

| D-Idose | Data not readily available | C3 Epimer |

Note: The specific rotation of L-talose is inferred to be equal in magnitude but opposite in sign to the equilibrium value of D-talose. The mutarotation of D-talose involves a complex equilibrium between its α and β anomers in solution.[1][4]

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemistry of D-talose and its isomers relies on established analytical techniques, primarily polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Determining Specific Rotation using Polarimetry

This protocol outlines the steps to measure the specific rotation of a talose isomer.

Objective: To determine the specific rotation of a given monosaccharide solution.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (10 mL)

-

Analytical balance

-

The monosaccharide sample (e.g., D-talose)

-

Distilled water

Procedure:

-

Preparation of the Sample Solution:

-

Accurately weigh a precise amount of the monosaccharide (e.g., 1.000 g).

-

Dissolve the sample in distilled water in a 10 mL volumetric flask.

-

Ensure the sample is completely dissolved and the solution is brought to the mark. Calculate the concentration in g/mL.

-

-

Calibration of the Polarimeter:

-

Turn on the sodium lamp and allow it to warm up.

-

Fill the polarimeter cell with distilled water (the blank).

-

Place the cell in the polarimeter and take a reading. This is the zero reading.

-

-

Measurement of the Sample:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter.

-

Rotate the analyzer until the two halves of the field of view are of equal intensity.

-

Record the observed angle of rotation (α).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Protocol for Stereochemical Analysis using 1H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the relative stereochemistry of monosaccharides by analyzing the coupling constants (J-values) between adjacent protons.

Objective: To determine the stereochemical configuration of a talose isomer using ¹H-NMR.

Materials:

-

NMR spectrometer (≥400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

The monosaccharide sample

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the monosaccharide sample in 0.5-0.7 mL of D₂O directly in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Acquisition of ¹H-NMR Spectrum:

-

Place the NMR tube in the spectrometer.

-

Acquire a standard one-dimensional ¹H-NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

-

Spectral Analysis:

-

Chemical Shift Analysis: Identify the anomeric proton signal, which typically resonates at a lower field (δ 4.5-5.5 ppm) compared to other ring protons. The chemical shifts of the ring protons provide initial information about the isomer.

-

Coupling Constant (J-value) Analysis: Measure the coupling constants between adjacent protons (e.g., J₁,₂, J₂,₃, J₃,₄). The magnitude of the J-value is dependent on the dihedral angle between the coupled protons, which in turn reflects their stereochemical relationship (axial-axial, axial-equatorial, or equatorial-equatorial). For pyranose rings in a chair conformation, typical values are:

-

J (ax-ax) ≈ 8-10 Hz

-

J (ax-eq) ≈ 2-4 Hz

-

J (eq-eq) ≈ 1-3 Hz

-

-

Structural Elucidation: By systematically analyzing the coupling constants for all ring protons, the relative configuration of the hydroxyl groups can be deduced, allowing for the differentiation of isomers like D-talose from D-galactose or D-gulose. For more complex structures or overlapping signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to establish proton connectivity.[5][6][7]

-

Visualization of Isomeric Relationships

The following diagram illustrates the stereochemical relationships between D-talose and its key isomers.

Caption: Stereochemical relationships of D-Talose.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Mutarotation [simply.science]

- 3. byjus.com [byjus.com]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

alpha-D-Talopyranose CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Talopyranose, a rare aldohexose monosaccharide, is an epimer of D-galactose and an important carbohydrate for research in glycobiology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. While detailed experimental protocols and specific signaling pathways remain subjects of ongoing research, this document consolidates the current understanding of this compound and its derivatives, offering a valuable resource for professionals in drug development and scientific research.

Core Chemical and Physical Properties

This compound is a monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol .[1][2] Its unique stereochemistry distinguishes it from other hexoses and provides a foundation for its specific biological roles and applications in chemical synthesis.

| Property | Value | Source |

| CAS Number | 7282-81-7 | [2][3][4] |

| Molecular Formula | C6H12O6 | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |

| Canonical SMILES | C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O | [3] |

Synthesis and Characterization

While a detailed, publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, methods for the synthesis of its derivatives have been described. These syntheses often involve multi-step processes starting from more common monosaccharides and employing various protecting group strategies to achieve the desired stereochemistry.

A general conceptual workflow for the synthesis of a monosaccharide like this compound would typically involve the following stages:

References

- 1. D-Talose | C6H12O6 | CID 441035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C6H12O6 | CID 81696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (7282-81-7, 29696-75-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

The Discovery and History of Talose Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talose is an aldohexose, a monosaccharide with six carbon atoms and an aldehyde group. It is classified as a "rare sugar" due to its limited abundance in nature.[1][2][3] As an unnatural monosaccharide, it is soluble in water and slightly soluble in methanol.[2][3] Talose exists in two stereoisomeric forms, D-talose and L-talose. D-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[3][4] This structural relationship to more common sugars has been a guiding principle in both its chemical synthesis and the exploration of its biological activities. While not a household name like glucose or fructose, talose and its derivatives are gaining increasing attention in the fields of biochemistry and drug development for their unique properties and potential therapeutic applications.[5][6] This technical guide provides an in-depth overview of the discovery, history, synthesis, and evolving role of talose sugars in scientific research.

Discovery and History

The history of talose is intertwined with the foundational work on sugar chemistry by the pioneering German chemist Emil Fischer in the late 19th and early 20th centuries. Fischer's systematic investigation of the structures and configurations of monosaccharides laid the groundwork for understanding the vast diversity of these molecules.[7][8] While Fischer's work included the synthesis of numerous sugars, including glucose, fructose, and mannose, and the development of methods like the Kiliani-Fischer synthesis for elongating sugar chains, a direct, singular "discovery" of talose by Fischer is not prominently documented.[7][8][9] The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, could theoretically be applied to a pentose like D-lyxose to produce a mixture of D-galactose and D-talose, but this represents a general methodology rather than the specific isolation and characterization of talose.[9]

One of the earliest documented chemical syntheses of D-talose was reported in 1932, where it was synthesized from the more readily available D-galactose.[10] This multi-step chemical conversion highlighted the challenge of accessing this rare sugar and set the stage for the development of more efficient synthetic routes in the decades that followed. The name "talose" is suggested by some etymologists to be derived from the automaton of Greek mythology, Talos, although the direct relevance of this connection is unclear.[2][3]

Chemical and Enzymatic Synthesis of Talose

The scarcity of talose in nature has necessitated the development of both chemical and enzymatic methods for its synthesis. These methods often leverage the stereochemical relationships between talose and more abundant sugars.

Chemical Synthesis

Chemical synthesis of talose typically involves the epimerization of a more common sugar, such as galactose. One of the key challenges is to selectively invert the stereochemistry at a specific carbon atom.

Table 1: Overview of a Chemical Synthesis Approach for D-Talose from D-Galactose

| Step | Description | Reagents | Key Transformation |

| 1 | Protection of hydroxyl groups | Acetic anhydride, pyridine | Formation of a per-O-acetylated galactose derivative to prevent unwanted side reactions. |

| 2 | Selective de-O-acetylation | Hydrazine acetate | Removal of the acetyl group at the anomeric carbon. |

| 3 | Formation of a glycosyl halide | Hydrogen bromide in acetic acid | Introduction of a good leaving group at the anomeric center. |

| 4 | Epimerization at C-2 | Silver salt (e.g., silver carbonate) in the presence of water | SN2 reaction to invert the stereochemistry at the C-2 position. |

| 5 | Deprotection | Sodium methoxide in methanol | Removal of the remaining acetyl protecting groups to yield D-talose. |

Enzymatic Synthesis

Enzymatic methods offer a more environmentally friendly and often more specific alternative to chemical synthesis. Recent research has identified enzymes capable of converting readily available sugars into talose.

A notable example is the use of cellobiose 2-epimerase from Rhodothermus marinus (RmCE), which can directly convert D-galactose to D-talose.[11] This discovery of a naturally occurring enzymatic route, a reaction not previously known in nature, opens up possibilities for more sustainable and efficient production of D-talose.[11]

Table 2: Quantitative Data for Enzymatic Synthesis of D-Talose from D-Galactose using RmCE [11]

| Parameter | Value |

| Substrate | D-Galactose (1.6 M) |

| Enzyme | Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) |

| Temperature | 70 °C |

| pH | 6.3 |

| Maximum Talose Concentration | 23 g/L |

| Product Purity | 86% |

| Molar Yield | 8.5% |

| Reaction Time for Max. Concentration | 4.5 hours |

It is important to note that the enzymatic conversion can also produce D-tagatose as a byproduct through a keto-aldo isomerization side reaction.[11] The ratio of talose to tagatose can be influenced by the reaction time.[11]

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of D-Talose

The following protocol is a summary of the method described for the synthesis of D-talose from D-galactose using cellobiose 2-epimerase.[11]

Materials:

-

D-galactose

-

Recombinant cellobiose 2-epimerase (RmCE)

-

Sodium phosphate buffer (pH 6.3)

-

Reaction vessel

-

Water bath or incubator at 70 °C

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis

Procedure:

-

Prepare a 1.6 M solution of D-galactose in sodium phosphate buffer (pH 6.3).

-

Add RmCE to the galactose solution to a final concentration of 0.3 mg/mL.

-

Incubate the reaction mixture at 70 °C.

-

Monitor the reaction progress over time by taking aliquots and analyzing them using HPAEC-PAD.

-

Terminate the reaction when the desired concentration or purity of D-talose is reached.

-

The product can be purified from the reaction mixture using chromatographic techniques.

Analytical Methods for Talose Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of sugars like talose.

HPLC with Refractive Index Detection (RID):

-

Principle: This method detects analytes based on changes in the refractive index of the mobile phase as the analyte elutes from the column. It is a universal detector for non-chromophoric compounds like sugars.[12][13][14]

-

Typical Conditions: An amino-based column is often used with a mobile phase consisting of an acetonitrile/water mixture.[14]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

Principle: At high pH, carbohydrates are partially or fully ionized and can be separated on an anion-exchange column. The separated sugars are then detected electrochemically. This method is highly sensitive and specific for carbohydrates.[11]

-

Typical Conditions: A specialized carbohydrate column (e.g., CarboPac) is used with an alkaline mobile phase (e.g., sodium hydroxide solution).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR provides detailed structural information about the molecule, including the stereochemistry of the hydroxyl groups, which is crucial for distinguishing talose from its epimers. Both ¹H and ¹³C NMR are used for complete structural elucidation.[15][16]

Role in Signaling and Drug Development

While talose itself has not been identified as a key player in major intracellular signaling pathways, its unique stereochemistry makes it a valuable scaffold for the design of specific enzyme inhibitors.[17][18]

Taloside Derivatives as Galectin Inhibitors

Galectins are a family of proteins that bind to β-galactoside-containing glycans and are implicated in cancer progression, inflammation, and immune responses.[19][20][21] The design of inhibitors that can block the carbohydrate recognition domain (CRD) of galectins is a promising therapeutic strategy.[19][20]

Researchers have explored the use of talose as a replacement for galactose in the design of galectin inhibitors.[5][19] The rationale is that the C-2 hydroxyl group of talose is in an axial position, which directs substituents at this position closer to the protein surface, potentially allowing for more specific interactions with different galectin subtypes.[19][20] X-ray crystallography studies have confirmed that talosides can bind to the CRD of galectins and have provided a structural basis for their observed specificity.[19]

Conclusion

From its early, somewhat obscure origins in the landscape of sugar chemistry, talose has emerged as a molecule of significant interest. While its rarity has posed historical challenges to its study, modern chemical and enzymatic synthesis methods are making it more accessible for research. The unique stereochemistry of talose, particularly its epimeric relationship to galactose, has proven to be a key feature, enabling its use as a scaffold for the design of specific inhibitors for medically relevant proteins like galectins. As research continues, the full potential of talose and its derivatives in drug discovery and development is yet to be fully realized, promising exciting new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Talose [bionity.com]

- 3. Talose - Wikipedia [en.wikipedia.org]

- 4. biologyonline.com [biologyonline.com]

- 5. Protein subtype-targeting through ligand epimerization: talose-selectivity of galectin-4 and galectin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 9. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. De Novo Asymmetric Syntheses of D- and L-Talose via an Iterative Dihydroxylation of Dienoates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 17. studenttheses.uu.nl [studenttheses.uu.nl]

- 18. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Taloside inhibitors of galectin-1 and galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of alpha-D-Talopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of alpha-D-Talopyranose. Due to the limited availability of specific quantitative data for this rare sugar, this guide combines existing information on this compound with established principles and data from structurally similar monosaccharides to offer a thorough understanding for research and development purposes.

Core Concepts: Solubility and Stability of Monosaccharides

Monosaccharides, including this compound, are polyhydroxylated aldehydes or ketones that are fundamental units of carbohydrates. Their solubility and stability are critical parameters in various applications, from biological studies to pharmaceutical formulations.

Solubility: The solubility of a monosaccharide is primarily dictated by its ability to form hydrogen bonds with the solvent. The multiple hydroxyl groups on the sugar backbone make them generally hydrophilic.

Stability: The chemical stability of monosaccharides in solution is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. A key process governing the behavior of cyclic monosaccharides in solution is mutarotation . This is the interconversion between the alpha (α) and beta (β) anomers through the open-chain aldehyde or ketone form. This equilibrium can affect the compound's biological activity and physicochemical properties over time.

Solubility of this compound

Direct quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general principles of monosaccharide solubility, the following can be inferred and utilized as a working guideline.

General Solubility Profile:

-

Water: Monosaccharides are generally highly soluble in water due to their numerous hydroxyl groups, which readily form hydrogen bonds with water molecules.[] this compound is expected to be soluble in water.

-

Polar Organic Solvents: Solubility is generally observed in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), although typically to a lesser extent than in water.

-

Nonpolar Organic Solvents: Monosaccharides are practically insoluble in nonpolar organic solvents like hexane, toluene, and diethyl ether.[]

Table 1: Estimated Solubility of this compound and Structurally Related D-Aldohexopyranoses

| Compound | Water | Ethanol | Diethyl Ether |

| This compound | Soluble (estimated) | Sparingly Soluble (estimated) | Insoluble (estimated) |

| D-Glucose | Very Soluble | Soluble | Insoluble |

| D-Galactose | Soluble | Sparingly Soluble | Insoluble |

| D-Mannose | Very Soluble | Sparingly Soluble | Insoluble |

Note: This table is based on general chemical principles and data for analogous compounds, as specific quantitative data for this compound is limited.

Stability of this compound

The stability of this compound in solution is a critical consideration for its handling, storage, and application in experimental and formulation settings.

Mutarotation

In aqueous solution, this compound will undergo mutarotation to exist as an equilibrium mixture of the α-pyranose, β-pyranose, and the open-chain aldehyde forms, along with minor furanose forms. It has been noted that α-D-Talopyranose is less thermodynamically stable than its β-anomer due to steric hindrance from axial hydroxyl groups.

Influence of pH and Temperature

The stability of monosaccharides is significantly influenced by pH and temperature.

-

pH: Both acidic and basic conditions can catalyze the mutarotation process. At extreme pH values, more severe degradation can occur, including hydrolysis of any glycosidic bonds in derivatives or other molecular rearrangements.

-

Temperature: An increase in temperature accelerates the rate of mutarotation and other degradation reactions. For long-term storage of solutions, lower temperatures are recommended.

Forced Degradation Studies

To understand the degradation profile of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: General Conditions for Forced Degradation Studies of Monosaccharides

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Epimerization, dehydration to furfurals |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Enolization, isomerization, fragmentation |

| Oxidation | 3-30% H₂O₂, UV light | Oxidation of aldehyde and hydroxyl groups |

| Thermal Stress | Elevated temperature (e.g., 40-80°C) | Accelerated mutarotation, dehydration |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a standard method for determining the equilibrium solubility of a monosaccharide in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or a suitable quantitative assay method

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed vial.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of water.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a refractive index detector).

-

Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Assessment under pH Stress

This protocol describes a general procedure for evaluating the stability of this compound at different pH values.

Materials:

-

This compound

-

Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature incubator or water bath

-

HPLC with a suitable detector

-

pH meter

Procedure:

-

Prepare stock solutions of this compound in each of the selected buffer solutions.

-

Divide each stock solution into aliquots in sealed vials.

-

Store the vials at a constant temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a vial from each pH condition.

-

Immediately neutralize the sample if it is from an acidic or basic condition to prevent further degradation before analysis.

-

Analyze the sample by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

As of the current literature, there are no well-defined signaling pathways in which this compound is a primary signaling molecule. It is primarily studied in the context of glycobiology and as a building block for more complex carbohydrates.

The experimental workflows for solubility and stability testing can be visualized to provide a clear, step-by-step understanding of the processes.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data for this rare sugar remains limited, the principles of monosaccharide chemistry, data from analogous compounds, and the general experimental protocols outlined herein offer a robust framework for its study and application. Further experimental investigation is necessary to establish precise solubility curves and degradation kinetics for this compound under various conditions.

References

Methodological & Application

Application Notes: Synthesis of α-D-Talopyranose from D-Galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Talose, a rare C2 epimer of D-galactose, is a valuable carbohydrate building block for the synthesis of bioactive molecules and pharmaceuticals. Its limited natural availability necessitates efficient synthetic routes from abundant starting materials. This document provides detailed protocols for three distinct methods for synthesizing D-talose from readily available D-galactose: a one-step enzymatic conversion, a rapid one-step heterogeneous catalytic epimerization, and a high-yield four-step chemical synthesis involving stereochemical inversion. Each method's advantages and disadvantages are discussed to guide researchers in selecting the most appropriate protocol for their specific application.

Introduction

The synthesis of rare sugars is a critical task in medicinal chemistry and glycobiology. D-Talose and its derivatives have demonstrated important antimicrobial and anti-inflammatory properties. The primary challenge in converting D-galactose to D-talose lies in the selective inversion of the stereocenter at the C2 position, from an equatorial to an axial hydroxyl group in the pyranose form. This document outlines and compares three effective strategies to achieve this transformation, providing detailed experimental protocols and quantitative data to facilitate their implementation in a research or drug development setting.

Protocol 1: Enzymatic Synthesis using Cellobiose 2-Epimerase

This protocol describes the direct, single-step conversion of D-galactose to D-talose using the enzyme Cellobiose 2-epimerase from Rhodothermus marinus (RmCE).[1][2] This biocatalytic approach offers high specificity under mild reaction conditions.

Experimental Protocol

-

Materials:

-

D-Galactose

-

His-tag purified Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer (100 mM, pH 6.3)

-

Reaction vessel (e.g., Teflon screw-lid container or temperature-controlled bioreactor)

-

Heating system capable of maintaining 70°C

-

System for reaction termination (e.g., water bath at 95°C)

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for reaction monitoring.

-

-

Reaction Setup (Large Scale Example):

-

Reaction Monitoring and Termination:

-

Monitor the conversion of galactose to talose and the side-product tagatose over time using HPAEC-PAD.[1]

-

The highest purity of D-talose is achieved in the initial hours of the reaction. For optimal balance of yield and purity, the reaction can be stopped after approximately 4.5 hours.[1][2]

-

To terminate the reaction, heat the mixture at 95°C for 10 minutes to denature and inactivate the enzyme.[1]

-

-

Product Purification:

-

The final product mixture will contain D-talose, unreacted D-galactose, and the isomerization byproduct D-tagatose.[1]

-

Purification of D-talose can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography or preparative HPLC.

-

Workflow Diagram

Caption: Workflow for the enzymatic synthesis of D-Talose.

Protocol 2: Heterogeneous Catalytic Epimerization

This protocol utilizes a solid acid catalyst, molybdenum oxide (MoO₃), to directly epimerize D-galactose to D-talose in an aqueous medium.[4] This method is notable for its rapid reaction time and the use of a reusable heterogeneous catalyst.

Experimental Protocol

-

Materials:

-

D-Galactose

-

Finely tuned molybdenum oxide (MoO₃) solid acid catalyst (Requires nitric acid treatment to modulate valency and improve Lewis acidity).[4]

-

Deionized water

-

Batch reactor (e.g., Teflon screw-lid container or sealed pressure vessel)

-

Heating system capable of maintaining 120°C (e.g., oil bath or oven)

-

Centrifuge or filtration system to recover the catalyst

-

HPLC or NMR for product analysis.

-

-

Catalyst Preparation (Conceptual):

-

The MoO₃ catalyst is pre-treated with nitric acid to modulate the Mo⁵⁺/Mo⁶⁺ valency ratio, which enhances Lewis acidity and porosity.[4] Refer to the source literature for specific preparation details.

-

-

Reaction Setup:

-

Dissolve D-galactose in deionized water.

-

Add the prepared MoO₃ catalyst. A 15% catalyst loading relative to the D-galactose substrate has been shown to be optimal.

-

Seal the reactor and heat the mixture to 120°C for 30 minutes.[4]

-

-

Reaction Work-up and Product Isolation:

-

After 30 minutes, cool the reactor to room temperature.

-

Separate the solid MoO₃ catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed, dried, and potentially reused.

-

The aqueous solution contains D-talose, unreacted D-galactose, and minor byproducts (e.g., D-gulose, D-idose).

-

Analyze the product distribution and yield using ¹³C NMR or HPLC.[4]

-

Isolate D-talose from the mixture using standard chromatographic methods.

-

Workflow Diagram

Caption: Workflow for MoO₃-catalyzed epimerization of D-Galactose.

Protocol 3: Four-Step Chemical Synthesis via C2-Inversion

This highly efficient chemical synthesis achieves a 58% overall yield in four steps starting from D-galactose.[5][6] The key transformation is the inversion of the C2 hydroxyl group via an Sₙ2 reaction, a strategy often referred to as a modified Lattrell-Dax reaction.[5][7] This approach requires the strategic use of protecting groups.

Experimental Protocol (Generalized Steps)

This protocol is based on the general principles of protecting group chemistry and Sₙ2 inversions, as the specific reagents from the source literature were not fully detailed.

-

Step 1: Protection of D-Galactose.

-

The hydroxyl groups, other than the one at C2, must be protected to ensure selective reaction. A common strategy involves:

-

a) Protection of the anomeric position (e.g., as a methyl glycoside).

-

b) Protection of the C3, C4, and C6 hydroxyls. This can be achieved in one or two steps, for example, by forming a 4,6-O-benzylidene acetal followed by protection of the C3 hydroxyl (e.g., as a benzoyl ester). The choice of an equatorial ester group at C3 can be crucial for facilitating the subsequent inversion at C2.[8]

-

-

-

Step 2: Activation of the C2-Hydroxyl Group.

-

The free equatorial hydroxyl group at the C2 position is converted into a good leaving group. This is typically done by sulfonylation, for example, using trifluoromethanesulfonic anhydride (Tf₂O) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to form a triflate or mesylate ester.

-

-

Step 3: Sₙ2 Inversion of the C2 Stereocenter.

-

The key inversion step is performed by reacting the C2-sulfonate intermediate with a nucleophile in an aprotic polar solvent (e.g., DMF).

-

In the Lattrell-Dax modification, a nitrite salt (e.g., sodium nitrite or tetrabutylammonium nitrite) is used.[7] The nitrite attacks from the opposite (axial) face, displacing the triflate leaving group and inverting the stereochemistry. The intermediate nitrite ester is then hydrolyzed in situ or during work-up to yield the axial C2-hydroxyl of the D-talose configuration.

-

-

Step 4: Deprotection.

-

All protecting groups are removed to yield the final product, D-talose. The conditions depend on the groups used:

-

Benzoyl esters: Removed by saponification (e.g., NaOMe in MeOH, Zemplén deacylation).

-

Benzylidene acetals: Removed by catalytic hydrogenation (e.g., H₂, Pd/C) or mild acid hydrolysis.

-

Methyl glycoside: Removed by stronger acid hydrolysis to yield the free sugar, which will exist as a mixture of anomers (including α-D-Talopyranose) in solution.

-

-

Workflow Diagram

Caption: Workflow for the chemical synthesis of D-Talose via C2-inversion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis protocols, allowing for easy comparison.

| Parameter | Protocol 1: Enzymatic (RmCE) | Protocol 2: Catalytic (MoO₃) | Protocol 3: Chemical (Sₙ2) |

| Starting Material | D-Galactose | D-Galactose | D-Galactose |

| Key Reagent/Catalyst | Cellobiose 2-Epimerase | Molybdenum Oxide (MoO₃) | Triflate/Nitrite Reagents |

| Number of Steps | 1 | 1 | 4 |

| Reaction Time | ~4.5 hours[2] | 30 minutes[4] | Multi-day process |

| Temperature | 70°C[2] | 120°C[4] | Varies per step |

| Solvent | Aqueous Buffer (pH 6.3)[1] | Water[4] | Organic Solvents (e.g., Pyridine, DMF) |

| Overall Yield | 8.5% (large scale)[1] | Up to 25%[4] | 58%[5] |

| Product Purity/Selectivity | 86% Purity (main byproduct is tagatose)[1] | 70% Selectivity[4] | High purity after chromatography |

Conclusion

The synthesis of α-D-Talopyranose from D-galactose can be accomplished through several effective routes, each with distinct advantages.

-

The enzymatic protocol offers excellent specificity under mild, environmentally friendly conditions, but the reported yields are modest and require careful optimization to manage byproduct formation.

-

The molybdenum oxide-catalyzed protocol is exceptionally rapid and uses a recyclable catalyst, making it a sustainable and attractive option for large-scale production, though it requires specialized catalyst preparation and operates at a higher temperature.

-

The four-step chemical synthesis provides the highest reported overall yield and offers precise control, but it is a longer, more complex process that requires expertise in protecting group manipulation and handling of sensitive reagents.

The choice of method will depend on the specific requirements of the researcher, including desired scale, purity, available equipment, and time constraints. All three protocols represent viable and valuable pathways to accessing the rare and important sugar, D-talose.

References

- 1. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molybdenum oxide with a varied valency ratio to enable selective d-galactose epimerization to d-talose - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Applications of controlled inversion strategies in carbohydrate synthesis [html.rhhz.net]

- 8. diva-portal.org [diva-portal.org]

Enzymatic Synthesis of α-D-Talopyranose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose, a rare aldohexose sugar, and its derivatives are of increasing interest in the fields of glycobiology and drug development due to their potential biological activities. The specific anomer, α-D-Talopyranose, is a key component of these interests. Traditional chemical synthesis of rare sugars is often complex, involving multiple protection and deprotection steps, leading to low yields and the generation of hazardous waste. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of D-talose, which exists in equilibrium with its α-D-talopyranose form in solution. Two primary enzymatic routes are highlighted: the epimerization of D-galactose using cellobiose 2-epimerase and the isomerization of D-tagatose using L-ribose isomerase.

Enzymatic Pathways for D-Talose Synthesis

Two effective enzymatic methods for the production of D-talose have been identified, utilizing different starting materials and enzyme classes.

1. Epimerization of D-Galactose:

Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze the conversion of D-galactose to D-talose.[1] This enzyme naturally interconverts the glucose and mannose units at the reducing end of β-1,4-linked oligosaccharides, but also exhibits activity on monosaccharides.[1] A minor side reaction, the isomerization of D-galactose to D-tagatose, can also occur.[1]

2. Isomerization of D-Tagatose:

L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 is capable of converting D-tagatose to D-talose.[2][3] This method provides an alternative route to D-talose, particularly if D-tagatose is a readily available starting material.

Quantitative Data Summary